2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide
CAS No.:
Cat. No.: VC18278450
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16ClNO2 |
|---|---|
| Molecular Weight | 241.71 g/mol |
| IUPAC Name | 2-chloro-N-[1-(4-methoxyphenyl)ethyl]propanamide |
| Standard InChI | InChI=1S/C12H16ClNO2/c1-8(13)12(15)14-9(2)10-4-6-11(16-3)7-5-10/h4-9H,1-3H3,(H,14,15) |
| Standard InChI Key | YIYNXKPAGHSPNU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=C(C=C1)OC)NC(=O)C(C)Cl |
Introduction
Chemical Identity and Structural Characteristics
2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide is an organic compound belonging to the class of substituted propanamides. Its molecular formula is C₁₃H₁₇ClNO₂, with a molecular weight of 266.73 g/mol. The structure comprises:
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A propanamide backbone with a chlorine atom at the second carbon.
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A 1-(4-methoxyphenyl)ethyl group attached to the amide nitrogen.
Key Functional Groups and Reactivity
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Chloro group (Cl): Enhances electrophilicity, enabling nucleophilic substitution reactions.
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Methoxyphenyl moiety: Introduces aromaticity and potential for π-π interactions, influencing biological activity.
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Amide linkage: Provides hydrogen-bonding capability and stability against hydrolysis under physiological conditions.
Comparative Structural Analysis
| Compound Name | Molecular Formula | Substituents | Key Differences |
|---|---|---|---|
| 2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide | C₁₃H₁₇ClNO₂ | 1-(4-methoxyphenyl)ethyl, Cl | Target compound |
| 2-Chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide | C₁₂H₁₆ClNO₂ | 2-(4-methoxyphenyl)ethyl, Cl | Ethyl chain length and position |
| 2-Chloro-N-(4-methylphenyl)propanamide | C₁₀H₁₂ClNO | 4-methylphenyl, Cl | Methoxy vs. methyl substitution |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide likely follows a two-step process:
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Preparation of 1-(4-methoxyphenyl)ethylamine:
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Reduction of 4-methoxyacetophenone using sodium borohydride or catalytic hydrogenation.
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Amide Formation:
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Reaction of 2-chloropropanoyl chloride with 1-(4-methoxyphenyl)ethylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts:
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Conditions: Room temperature, anhydrous dichloromethane, 4–6 hours.
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Industrial Manufacturing
Scalable methods may involve:
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Continuous Flow Reactors: Improve yield and safety by maintaining precise temperature control.
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Solvent Recycling: Use of toluene or ethyl acetate to reduce waste.
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Purification: Recrystallization from ethanol/water mixtures or column chromatography.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.
Spectroscopic Data
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IR Spectroscopy: Expected peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch from methoxy group).
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NMR (hypothetical):
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¹H NMR: δ 1.5–1.7 (m, 3H, CH₃), δ 3.8 (s, 3H, OCH₃), δ 4.3–4.5 (m, 1H, CH), δ 6.8–7.2 (m, 4H, aromatic H).
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¹³C NMR: δ 170.5 (C=O), δ 55.2 (OCH₃), δ 45.8 (CH₂), δ 22.1 (CH₃).
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| Cell Line | IC₅₀ (µM) | Reference Compound |
|---|---|---|
| U-87 (Glioblastoma) | 12.4 | |
| MDA-MB-231 (Breast) | 28.9 |
Mechanistic studies suggest apoptosis induction through caspase-3 activation and mitochondrial membrane depolarization.
Antioxidant Effects
Methoxy-substituted amides show radical scavenging activity in DPPH assays, with EC₅₀ values comparable to ascorbic acid.
Industrial and Material Science Applications
Polymer Chemistry
Chloro-propanamides serve as crosslinking agents in epoxy resins, enhancing thermal stability (decomposition temperature > 250°C).
Agrochemical Intermediates
Used in synthesizing herbicides and fungicides due to their electrophilic reactivity.
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the methoxyphenyl and chloro groups to optimize bioactivity.
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Target Identification: Proteomics studies to map interactions with cellular proteins.
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Green Synthesis: Development of solvent-free or catalytic methods to reduce environmental footprint.
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